molecular formula C12H19N B7906261 3,5-Diisopropylaniline

3,5-Diisopropylaniline

Cat. No.: B7906261
M. Wt: 177.29 g/mol
InChI Key: HGOAOVKVNRTSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diisopropylaniline is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Hydrogenation and Functional Group Chemistry : Axenov et al. (2009) discuss the treatment of 6-dimethylaminofulvene with lithio-2,6-diisopropylanilide leading to the formation of various compounds, including 6-(2,6-diisopropylanilido)fulvene. This indicates its use in catalytic hydrogenation and functional group chemistry (Axenov et al., 2009).

  • Synthesis in Transition Metal Complexes : Caris et al. (2009) synthesized complexes using N-(1-(3,5-dimethylpyrazol-1-yl)ethylidene)-2,6-diisopropylaniline, indicating its role in forming new transition metal complexes. These complexes are catalysts for the polymerization of ethylene, demonstrating its application in polymer science (Caris et al., 2009).

  • Gas-Phase Amination in Organic Chemistry : Jia Ruixia (2003) explored the gas-phase amination of 2,6-diisopropylphenol for synthesizing 2,6-Diisopropylaniline, highlighting its importance as an intermediate in organic chemical industries (Jia Ruixia, 2003).

  • Intracellular Generation of Reactive Oxygen Species (ROS) : Chao et al. (2014) studied 3,5-dimethylaminophenol (a related compound) and its role in generating ROS, indicating its relevance in understanding molecular toxicity and cellular response mechanisms (Chao et al., 2014).

  • Synthesis of Bulky N,N′-Disubstituted Amidines : Boere et al. (1998) prepared N,N′-Bis(2,6-diisopropylphenyl)-4-toluamidine and similar compounds from 2,6-diisopropylaniline, showing its use in synthesizing bulky amidines with potential applications in coordination chemistry (Boere et al., 1998).

Properties

IUPAC Name

3,5-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOAOVKVNRTSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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